(3S)-4,4,4-Trifluoro-L-valine
Description
Structure
3D Structure
Properties
Molecular Formula |
C5H8F3NO2 |
|---|---|
Molecular Weight |
171.12 g/mol |
IUPAC Name |
(2S,3S)-2-amino-4,4,4-trifluoro-3-methylbutanoic acid |
InChI |
InChI=1S/C5H8F3NO2/c1-2(5(6,7)8)3(9)4(10)11/h2-3H,9H2,1H3,(H,10,11)/t2-,3-/m0/s1 |
InChI Key |
BAOLXXJPOPIBKA-HRFVKAFMSA-N |
Isomeric SMILES |
C[C@@H]([C@@H](C(=O)O)N)C(F)(F)F |
Canonical SMILES |
CC(C(C(=O)O)N)C(F)(F)F |
Origin of Product |
United States |
Stereochemical Importance and Design Rationales for 3s 4,4,4 Trifluoro L Valine
Stereoselective and Enantioselective Synthesis Strategies
The precise control of stereochemistry is paramount in the synthesis of chiral molecules like this compound. Modern synthetic chemistry has produced a variety of powerful methods to achieve high levels of stereoselectivity and enantioselectivity. These strategies often employ chiral catalysts, auxiliaries, or metal-mediated reactions to direct the formation of the desired stereoisomer. nih.govbeilstein-journals.org
Indium-mediated diastereoselective allylation approaches
A practical and efficient route for the stereoselective synthesis of 4,4,4-trifluorovaline has been developed utilizing an indium-mediated allylation reaction. nih.gov This approach involves the reaction of an (R)-N-benzyl-2,3-O-isopropylideneglyceraldimine with 4-bromo-1,1,1-trifluoro-2-butene in the presence of indium metal. nih.gov The reaction proceeds with high diastereoselectivity, yielding the desired homoallylic amine intermediate. nih.govnih.gov This intermediate can then be converted into Boc-protected (2R,3S)-4,4,4-trifluorovaline through subsequent chemical transformations. nih.gov The high level of stereocontrol is a key advantage of this method, which is also noted for its tolerance of various functional groups and its ability to be conducted in aqueous media. nih.govnih.gov
A key step in this synthesis is the indium-mediated allylation, which demonstrates high diastereoselectivity. The reaction conditions and outcomes are summarized in the table below.
| Reactant 1 | Reactant 2 | Mediator | Diastereomeric Excess (de) | Product |
| (R)-N-benzyl-2,3-O-isopropylideneglyceraldimine | 4-bromo-1,1,1-trifluoro-2-butene | Indium (In) | >95% | Homoallylic amine precursor to (2R,3S)-4,4,4-trifluorovaline |
Table 1: Summary of the indium-mediated diastereoselective allylation for trifluorovaline synthesis. nih.gov
Asymmetric hydrogenation as a key stereoselective step
Asymmetric hydrogenation is a powerful technique for establishing stereocenters and is widely used in the synthesis of chiral compounds, including amino acids. wikipedia.orguclm.es In the context of fluorinated amino acids, transition-metal catalysts, particularly those based on rhodium and iridium, are employed to achieve high enantioselectivity. dicp.ac.cnnih.govnih.gov For instance, rhodium complexes with chiral phosphine (B1218219) ligands like TangPhos have been shown to be highly effective in the asymmetric hydrogenation of N-aryl β-enamino esters, yielding N-aryl β-amino esters with high conversion rates and enantiomeric excesses up to 96.3% ee. nih.gov Similarly, Rh-TaniaPhos catalysts have been used for the enantioselective hydrogenation of unprotected β-enamine phosphonates. nih.gov
Palladium-catalyzed asymmetric hydrogenation of γ-fluorinated iminoesters has also been developed, with the choice of solvent being crucial. dicp.ac.cn Using fluorinated alcohols such as 2,2,2-trifluoroethanol (B45653) (TFE) significantly improves both the yield and the enantiomeric excess (up to 91% ee). dicp.ac.cn While these methods are broadly applicable to fluorinated amino acids, their direct application to trifluorovaline precursors follows the same principles of creating a prochiral substrate (like an enamine or imine) and reducing it with a chiral catalyst under a hydrogen atmosphere. dicp.ac.cnnih.gov The steric and electronic properties of the fluorinated substrate can present unique challenges, sometimes requiring specific catalyst systems and conditions to avoid racemization of the product. dicp.ac.cn
| Catalyst System | Substrate Type | Enantiomeric Excess (ee) |
| Rh-TangPhos | N-aryl β-enamino esters | up to 96.3% |
| Pd(OCOCF3)2 / (R)-BINAP | γ-fluorinated iminoesters | up to 91% |
| Ir-Azabicyclo thiazole-phosphine | Trisubstituted alkenyl fluorides | High |
Table 2: Representative catalyst systems for asymmetric hydrogenation of fluorinated amino acid precursors. dicp.ac.cnnih.govnih.gov
Auxiliary-induced amination methods for enantiopure forms
Chiral auxiliaries provide a reliable method for synthesizing enantiopure amino acids. One effective strategy involves the use of chiral nickel(II) complexes. nih.gov In this approach, a Schiff base is formed between a chiral auxiliary, such as (S)-2-[N-(N'-benzylprolyl)amino]benzophenone, and an amino acid like glycine (B1666218). This complex then serves as a template for stereoselective alkylation. nih.govbeilstein-journals.org
For the synthesis of trifluorovaline, this Ni(II) complex of glycine is alkylated using 3,3,3-trifluoro-2-iodopropane. The bulky aryl group of the chiral ligand effectively shields one face of the complex, directing the alkylating agent to the opposite face and thus ensuring high diastereoselectivity. nih.govbeilstein-journals.org Following the alkylation step, the newly synthesized trifluorovaline can be cleaved from the chiral auxiliary. This methodology is robust, allowing for gram-scale synthesis of various fluorinated amino acids, including β-branched ones like trifluorovaline and trifluoroisoleucine, with excellent enantiomeric purity. nih.gov
Organocatalytic cascade reactions for related trifluoroethyl derivatives
Organocatalytic cascade reactions have emerged as a powerful tool for the efficient construction of complex fluorinated molecules from simple starting materials. sciencedaily.com These reactions, which often proceed in a single pot, avoid the need for multiple purification steps, thereby saving time and reducing waste. sciencedaily.com Researchers have developed cascade reactions using inexpensive organic catalysts to generate new classes of di- and trifluorinated molecules. sciencedaily.com For example, one strategy involves the use of an acidic medium to activate a cyclobutanol (B46151) derivative, producing an intermediate that is then intercepted by a catalytic cycle. sciencedaily.com
While not yet reported specifically for the direct synthesis of this compound, these methods are highly relevant for creating related structures. For instance, Lewis acid-catalyzed condensation-cyclization cascades have been used to conveniently synthesize di- and trifluoromethyl-1,2,3,4-tetrahydroquinazolines from substituted anilines and trifluoroacetaldehyde (B10831) hemiacetal. chemistryviews.org Such one-pot procedures highlight the potential of cascade reactions for building complex molecules containing the trifluoroethyl motif, which is central to the structure of trifluorovaline. sciencedaily.comchemistryviews.org
Enzyme-Catalyzed and Biocatalytic Pathways for Trifluorovaline and Related Fluorinated Amino Acids
Biocatalysis offers an environmentally friendly and highly selective alternative to traditional chemical synthesis. nih.govnih.gov Enzymes can operate under mild conditions and often exhibit exquisite stereoselectivity, making them ideal for the production of enantiomerically pure compounds like fluorinated amino acids. rsc.org
Development of enzymatic cascades for fluorinated amino acid synthesis
Enzymatic cascades, where multiple enzymes work in concert to convert a starting material to a final product in one pot, are a particularly efficient approach. researchgate.net These systems can overcome unfavorable reaction equilibria and avoid the need to isolate intermediates. researchgate.netnih.gov For the synthesis of chiral amino acids, transaminases are key enzymes. rsc.orgnih.gov They catalyze the transfer of an amino group from a donor molecule to a keto acid acceptor. nih.gov
In the context of fluorinated amino acids, a cascade could involve a first enzyme to generate a fluorinated keto-acid precursor, followed by a transaminase to perform the stereoselective amination. nih.govnih.gov To drive the reaction to completion, various strategies are employed, such as using "smart" amine donors like lysine, whose ketone byproduct cyclizes, thus shifting the equilibrium. nih.gov Alternatively, multi-enzyme systems can be designed that include a cofactor regeneration system, which is often necessary for dehydrogenases or oxidases used in the cascade. researchgate.netnih.gov While fluorinase enzymes that directly form C-F bonds are known, a more common biocatalytic strategy is to use enzymes that accept already fluorinated substrates. nih.govtib.eu Aldolases, for example, can be used to synthesize fluorinated β-hydroxy-α-amino acids. nih.gov The development of such enzymatic cascades provides a sustainable pathway to a wide array of fluorinated amino acids. nih.govresearchgate.net
| Enzyme Class | Role in Cascade | Substrate Example | Product Type |
| Transaminase (TA) | Stereoselective amination | α-keto acid | Chiral amino acid |
| L-Amino Acid Oxidase (LAAO) | Converts L-amino acid to keto acid | L-amino acid | α-keto acid |
| D-Amino Acid Dehydrogenase (DAADH) | Stereoselective amination | α-keto acid | D-amino acid |
| Aldolase | C-C bond formation | Aldehyde + Glycine | β-hydroxy-α-amino acid |
Table 3: Key enzyme classes used in cascades for amino acid synthesis. nih.govnih.govnih.gov
Substrate Specificity and Enantioselectivity of Engineered Enzymes
The use of engineered enzymes offers a highly selective and efficient route for the synthesis of chiral compounds like this compound. By modifying the active sites of enzymes, researchers can tailor their substrate specificity and enhance their enantioselectivity for non-natural substrates.
Directed evolution and site-directed mutagenesis are powerful techniques used to engineer enzymes. For instance, aminotransferases, which catalyze the transfer of an amino group from a donor to a keto acid acceptor, have been engineered to improve their activity and selectivity towards fluorinated substrates. While wild-type enzymes may show low or no activity for the synthesis of fluorinated amino acids, engineered variants can exhibit significantly increased reaction velocities. nih.gov The redesign of an enzyme's binding pocket can shift its substrate preference, favoring the fluorinated analog over its natural counterpart. nih.gov
One study detailed the engineering of a Vibrio fluvialis aminotransferase (Vfat) for the synthesis of a key intermediate for a pharmaceutical candidate. nih.gov Through several rounds of protein engineering, a variant was developed with a 60-fold increase in initial reaction velocity for the transamination of a β-ketoester. nih.gov This work highlighted critical residues for substrate specificity, providing insights applicable to the synthesis of other complex molecules like trifluorovaline. nih.gov
| Engineered Enzyme Property | Outcome | Reference |
| Increased Reaction Velocity | 60-fold increase for a β-ketoester | nih.gov |
| Altered Substrate Specificity | Shifted preference to fluorinated substrate | nih.gov |
Biotransformation Approaches for Complex Fluorinated Amino Acid Analogs
Biotransformation, utilizing whole microbial cells or purified enzymes, presents a sustainable and effective method for producing complex fluorinated amino acids. This approach leverages the inherent chirality and catalytic efficiency of biological systems.
Microbial cells can be engineered to overproduce specific enzymes involved in amino acid biosynthesis. For L-valine production, the metabolic pathways of organisms like Corynebacterium glutamicum and Escherichia coli have been extensively studied and modified. nih.gov The biosynthesis of L-valine starts from pyruvate (B1213749) and involves a series of enzymatic reactions catalyzed by acetohydroxyacid synthase (AHAS), acetohydroxyacid isomeroreductase (AHAIR), dihydroxyacid dehydratase (DHAD), and transaminase B (TA). nih.gov
For the synthesis of fluorinated analogs, the challenge lies in the acceptance of the fluorinated precursor by the native enzymes. While some enzymes exhibit natural promiscuity, others require engineering to efficiently process the unnatural substrate. nih.gov In vitro biotransformation systems, where purified enzymes are used, can circumvent issues of substrate transport and competing metabolic pathways within the cell, allowing for higher yields of the desired fluorinated product. nih.gov For example, the in vitro biosynthesis of 4-fluoro-gramicidin S was achieved using purified nonribosomal peptide synthetases (NRPSs), demonstrating the feasibility of this approach for complex fluorinated molecules. nih.gov
Classical and Modern Chemical Synthesis Routes for Trifluorovaline Precursors and Analogs
Alongside biocatalytic methods, chemical synthesis remains a cornerstone for the production of trifluorovaline and its precursors. These routes offer versatility and access to a wide range of analogs.
Synthesis via Amidocarbonylation of Trifluoromethyl-Containing Precursors
Amidocarbonylation is a powerful one-step method for the synthesis of N-acyl amino acids from an aldehyde, an amide, and carbon monoxide, typically catalyzed by a transition metal complex. For the synthesis of trifluorovaline, a key precursor would be a trifluoromethyl-containing aldehyde. This reaction allows for the direct introduction of the amino acid backbone.
Resolution Methods for Racemic Mixtures of Trifluorovaline Diastereomers
Chemical syntheses of amino acids often result in racemic mixtures, which are equal mixtures of both enantiomers. slideshare.net Since biological systems are typically stereospecific, the separation of these enantiomers is crucial. This process is known as resolution. slideshare.net
A common method for resolving racemic amino acids is through the formation of diastereomeric salts. chemistrysteps.comlibretexts.org The racemic mixture is reacted with a chiral resolving agent, an optically pure acid or base, to form a pair of diastereomers. slideshare.netchemistrysteps.combuchler-gmbh.com These diastereomers have different physical properties, such as solubility, allowing for their separation by techniques like fractional crystallization. chemistrysteps.comlibretexts.org After separation, the resolving agent is removed to yield the pure enantiomers. buchler-gmbh.com Chiral acids like tartaric acid and mandelic acid are often used for the resolution of racemic bases. libretexts.org
| Resolution Technique | Principle | Key Feature |
| Diastereomeric Salt Formation | Reaction with a chiral resolving agent to form diastereomers with different physical properties. | Allows for separation by conventional methods like crystallization. slideshare.netchemistrysteps.comlibretexts.orgbuchler-gmbh.com |
| Enzymatic Resolution | Use of an enzyme that selectively acts on one enantiomer. | High enantioselectivity and mild reaction conditions. |
| Chiral Chromatography | Separation based on differential interaction with a chiral stationary phase. | Can be used for both analytical and preparative scale separations. |
Development of Novel Fluorinating Reagents and Their Application
The development of new fluorinating reagents has been instrumental in advancing the synthesis of fluorinated organic molecules, including amino acids. rsc.orgbohrium.com Reagents like Selectfluor have been widely used for electrophilic fluorination. nih.gov These modern reagents offer advantages in terms of safety, selectivity, and functional group tolerance compared to older, more hazardous fluorinating agents. The application of these reagents has enabled the late-stage fluorination of complex molecules, a highly desirable strategy in medicinal chemistry.
Transition-Metal Catalysis in Fluorinated Amino Acid Synthesis
Transition-metal catalysis has emerged as a powerful tool for the synthesis of fluorinated amino acids, offering novel and efficient bond-forming strategies. rsc.orgbohrium.comnih.gov Palladium-catalyzed cross-coupling reactions, for example, have been employed to introduce fluorine-containing groups into amino acid scaffolds. nih.govbeilstein-journals.org
Recent advancements include the transition-metal-catalyzed C-H activation and fluorination, which allows for the direct introduction of fluorine atoms into unactivated C-H bonds. nih.govbeilstein-journals.org This approach is highly atom-economical and can provide access to previously inaccessible fluorinated amino acids. nih.gov For instance, palladium-catalyzed fluorination of β-methylene C(sp3)–H bonds of α-amino acid derivatives has been achieved with excellent diastereoselectivity. nih.gov Copper-catalyzed C-H fluorination has also been utilized to access quaternary fluorinated amino acids. nih.gov
Furthermore, rhodium catalysis has been employed in the enantioselective synthesis of β-trifluoromethyl α-amino acids, including trifluorovaline, through stereoselective hydrogenation. nih.govscilit.com These transition-metal-catalyzed methods represent a significant step forward in the efficient and selective synthesis of complex fluorinated amino acids. rsc.org
Applications in Peptide and Protein Research
Modulation of Peptide and Protein Structure and Dynamics
The introduction of (3S)-4,4,4-Trifluoro-L-valine into a peptide or protein can have a profound impact on its three-dimensional structure, stability, and dynamic behavior. These effects are primarily attributed to the steric bulk and the strong electron-withdrawing nature of the trifluoromethyl group.
The stability of a protein can be assessed by its resistance to denaturation by heat (thermal denaturation) or chemical agents like guanidine (B92328) hydrochloride. qinmuchem.comnih.govnih.gov Studies on proteins containing fluorinated amino acids have often shown enhanced stability. For instance, the incorporation of fluorinated residues can lead to increased resistance to both thermal and chemical denaturation.
While specific data on the thermal and chemical denaturation of proteins containing solely this compound is not available in the provided search results to construct a detailed data table, the general principles of how fluorination affects protein stability can be inferred. The denaturation process involves the disruption of the protein's native conformation. nih.govnih.gov Guanidine hydrochloride, a common chemical denaturant, acts by disrupting the non-covalent interactions that maintain the protein's structure. qinmuchem.comnih.govnih.gov The enhanced stability of fluorinated proteins is often attributed to the favorable interactions involving the fluorinated side chains, which can strengthen the hydrophobic core of the protein.
Due to the lack of specific numerical data for the thermal and chemical denaturation of proteins containing this compound in the provided search results, a data table for this section cannot be generated.
Influence on peptide secondary structure propensity (e.g., α-helix, β-sheet)
The incorporation of this compound has a profound impact on the secondary structure of peptides. The bulky nature of the trifluoromethyl (CF3) group introduces significant steric hindrance. In the context of an α-helix, this steric bulk clashes with the peptide backbone, leading to a considerable destabilization of the helical conformation. beilstein-journals.org
Studies comparing the α-helix propensity of various fluorinated amino acids have demonstrated this effect quantitatively. Research using a model peptide system showed that both diastereomers of 4,4,4-trifluorovaline exhibit extremely low α-helix propensities when compared to their non-fluorinated counterpart, valine. beilstein-journals.org This destabilizing effect is attributed to the steric clash between the large γ-CF3 group and the helix backbone. This is in contrast to fluorination at a more distal position, such as in 5,5,5-trifluoroisoleucine, where the α-helix propensity is less severely diminished because the CF3 group is further from the peptide backbone. beilstein-journals.org The introduction of a dehydroamino acid residue, which creates a planar structure, is another method known to strongly influence the conformational preference of a peptide chain. beilstein-journals.org
Table 2: Research Findings on Secondary Structure Propensity
| Amino Acid Analogue | Observation on α-Helix Propensity | Rationale | Reference |
| 4,4,4-Trifluorovaline | Exhibits extremely low α-helix propensity compared to natural Valine. | Significant steric restriction and clashes between the large γ-CF3 group and the peptide backbone disrupt the helical conformation. | beilstein-journals.org |
| 5,5,5-Trifluoroisoleucine | Shows a reduced α-helix propensity compared to Isoleucine, but it is significantly higher than that of 4,4,4-trifluorovaline. | Fluorination at the more distant δ-position results in less steric hindrance with the backbone, "rescuing" some of the helix propensity. | beilstein-journals.org |
Effects on protein–protein and protein-ligand interactions
The unique steric and electronic properties of this compound can be exploited to modify and study molecular recognition events, including protein-protein and protein-ligand interactions. The introduction of this residue can alter binding affinity and specificity through several mechanisms. mdpi.com
Enhanced Hydrophobic Interactions : The increased hydrophobicity of the trifluoromethyl side chain can strengthen binding to hydrophobic pockets on a target protein or ligand. The aliphatic side chains of valine, leucine, and isoleucine are known to form hydrophobic clusters that define cores of stability in proteins and mediate protein-protein interactions. frontiersin.orgnih.gov Augmenting this hydrophobicity with trifluorovaline can enhance these interactions.
Altered Steric Complementarity : The larger van der Waals radius of the CF3 group compared to a CH3 group can change the shape of the binding interface. This can either improve or disrupt binding, depending on the specific topology of the interaction site.
Modified Electrostatics : While highly hydrophobic, the C-F bonds are also highly polar. This can introduce unique electrostatic interactions, such as CH-π interactions when the fluorinated side chain is positioned near an aromatic ring of a binding partner. nih.gov
The incorporation of unnatural amino acids can reduce the conformational disorder of a peptide, potentially improving its binding affinity for a biological target. nih.gov These modifications are crucial in drug development for optimizing the journey from an initial hit to a lead compound by providing detailed information on molecular interactions. nih.gov
This compound as a Biochemical Probe
Beyond its role in modifying peptide and protein properties, this compound serves as a powerful biochemical probe, primarily due to the unique nuclear magnetic properties of the fluorine-19 isotope. nih.gov
Use in 19F Nuclear Magnetic Resonance (NMR) spectroscopy for structural and dynamic studies of biomolecules
The 19F nucleus is an ideal probe for NMR spectroscopy. nih.gov It has a nuclear spin of 1/2, 100% natural abundance, and a high gyromagnetic ratio, giving it a sensitivity that is 83% that of protons (1H). nih.gov A key advantage is its large chemical shift range, which makes the 19F chemical shift exquisitely sensitive to the local electronic environment. nih.govchemrxiv.org
When this compound is incorporated into a protein, the three fluorine atoms of the CF3 group act as a sensitive reporter on the protein's structure, dynamics, and interactions. nih.gov
Structural Analysis : The 19F chemical shift can indicate whether the residue is buried in the hydrophobic core or exposed to solvent.
Conformational Change : Changes in protein conformation, such as those induced by ligand binding or protein folding, result in a change in the local environment of the 19F probe, which is readily detected as a change in its chemical shift. nih.gov
Protein-Ligand Screening : 19F NMR is widely used for ligand screening in drug discovery. A fluorine tag can be placed on the protein (via trifluorovaline) or on the potential ligand, and binding can be detected by observing changes in the 19F NMR spectrum. nih.gov
Probing Proximity : Through-space scalar couplings (TSJFF) can be detected between two 19F nuclei when they are sufficiently close in space, providing distance constraints for structural modeling. anu.edu.au
Table 3: Applications of 19F NMR with Fluorinated Amino Acids
| Application Area | Technique/Observation | Information Gained | Reference |
| Ligand Screening | Changes in the 19F NMR spectrum of a fluorinated protein upon addition of a library of compounds. | Identifies binding events and can be used for fragment-based drug discovery. | nih.gov |
| Protein Folding | Real-time 19F NMR used to monitor fluorinated residues during folding or aggregation processes. | Detects and characterizes intermediate states, such as oligomeric species in amyloid formation. | nih.gov |
| Structural Biology | Through-space scalar 19F-19F couplings (TSJFF) measured in TOCSY experiments. | Confirms spatial proximity between two labeled sites in a protein, even if they are far apart in the sequence. | anu.edu.au |
| Dynamics | 19F NMR relaxation studies. | Provides information on the motion and flexibility of the protein backbone and side chains at the labeled site. | nih.gov |
Elucidation of enzyme mechanisms through fluorinated substrates/analogs
Fluorinated analogs of natural substrates are invaluable tools for studying enzyme mechanisms. The strong C-F bond can alter the reactivity of a substrate, and the fluorine atoms can serve as mechanistic probes. In some cases, a fluorinated analog can act as a mechanism-based inactivator, covalently modifying the enzyme's active site and providing a snapshot of a catalytic intermediate.
For example, studies on ornithine aminotransferase (OAT), a pyridoxal (B1214274) 5'-phosphate-dependent enzyme, have utilized fluorinated compounds to probe its mechanism. nih.gov While not trifluorovaline itself, a related compound, (1S,3S)-3-amino-4-(hexafluoropropan-2-ylidenyl)cyclopentane-1-carboxylic acid, was found to be a potent inactivator of human OAT. The proposed mechanism involves the enzymatic formation of an intermediate that undergoes fluoride (B91410) ion elimination. This creates a highly reactive species that then covalently modifies the enzyme. nih.govresearchgate.net Such studies, which rely on the unique chemistry of fluorinated groups, provide deep insight into catalytic mechanisms that would be difficult to obtain otherwise.
Investigations into translation and aminoacyl-tRNA synthetase specificity
The incorporation of an unnatural amino acid like this compound into proteins in vivo depends on the ability of the cell's translational machinery to process it. The critical step is the recognition and charging of the amino acid onto its corresponding transfer RNA (tRNA), a reaction catalyzed by an aminoacyl-tRNA synthetase (aaRS). zymedi.comresearchgate.net
The enzyme responsible for valine is the valyl-tRNA synthetase (ValRS). For trifluorovaline to be incorporated, ValRS must be able to bind it in its active site and catalyze its attachment to tRNAVal. Studies have shown that some bacterial and eukaryotic aaRSs exhibit a degree of promiscuity, allowing them to accept and process analogs of their cognate amino acid. The specificity of an aaRS is crucial for the fidelity of protein synthesis. malariaworld.org Investigations into how ValRS interacts with trifluorovaline can therefore illuminate the basis of its substrate specificity and the limits of the translational apparatus. Recent research has highlighted the critical role of specific aaRSs, such as valine aminoacyl-tRNA synthetase (VARS), in disease states, where their upregulation can promote processes like therapy resistance in cancer by altering the translation of proteins enriched in specific codons. nih.govnih.gov
Conformational and Theoretical Investigations
Spectroscopic Analysis of (3S)-4,4,4-Trifluoro-L-valine and its Derivatives
Spectroscopic techniques are indispensable for elucidating the three-dimensional structure of molecules in various states. For this compound, methods such as Nuclear Magnetic Resonance (NMR), Circular Dichroism (CD), and X-ray crystallography provide detailed insights into its conformational preferences and its influence on the structure of peptides and proteins.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for studying the conformation of fluorinated amino acids. The presence of the ¹⁹F nucleus, which is 100% naturally abundant and has a spin of ½, makes ¹⁹F NMR a particularly sensitive probe. wikipedia.org
¹⁹F NMR Spectroscopy: The ¹⁹F nucleus has a high gyromagnetic ratio and a large chemical shift dispersion, spanning approximately 800 ppm, which provides high resolution and sensitivity. wikipedia.org For organofluorine compounds like this compound, the chemical shift of the -CF₃ group typically appears in a specific region of the spectrum. wikipedia.orgucsb.edu Studies on fluorinated valines incorporated into proteins have demonstrated large chemical shift dispersions in their ¹⁹F-NMR spectra, indicating that the fluorine atoms are highly sensitive to their local environment. nih.gov This sensitivity allows for the detection of subtle conformational changes within the protein.
Conformational Analysis using Coupling Constants: The conformation around the Cα-Cβ bond of valine residues is a key determinant of local peptide structure. In this compound, the analysis of various NMR coupling constants (J-couplings) provides crucial conformational information. For instance, the through-bond scalar couplings such as ³J(Hα-Hβ) are related to the dihedral angle by the Karplus equation. Furthermore, ¹J(C-F) and ²J(C-F) couplings exhibit a pronounced dependence on the orientation of the fluorine atoms relative to the carbon backbone. rsc.org In cases where fluorinated residues are in close proximity within a folded protein, through-space scalar ¹⁹F-¹⁹F couplings (TSJFF) can be detected, providing direct evidence of specific tertiary contacts. anu.edu.au
Transferred Nuclear Overhauser Effect (TRNOE): To study the conformation of the amino acid when bound to a larger protein, TRNOE experiments can be employed. This technique relies on the transfer of magnetization from the bound state to the free state, allowing for the determination of the conformation of the amino acid in the active site of an enzyme, as has been demonstrated for L-valine. nih.gov Similar approaches can be applied to its trifluorinated analog to understand its binding mode.
Below is a table summarizing typical NMR properties relevant to the analysis of fluorinated compounds.
| NMR Parameter | Nuclei Involved | Typical Information Gained | Reference |
| Chemical Shift (δ) | ¹⁹F | Highly sensitive to the local electronic environment; large dispersion. | wikipedia.org |
| Chemical Shift (δ) | ¹H, ¹³C | Standard structural information, affected by the electron-withdrawing CF₃ group. | rsc.org |
| Vicinal Coupling (³J) | Hα-Hβ | Dihedral angle information via the Karplus relationship. | nih.gov |
| Fluorine-Carbon Coupling (¹J, ²J) | ¹⁹F-¹³C | Pronounced orientation dependence, useful for conformational analysis. | rsc.org |
| Through-Space Coupling (TSJFF) | ¹⁹F-¹⁹F | Proximity of fluorine atoms (< 5 Å), indicating specific protein folds. | anu.edu.au |
X-ray crystallography is the most powerful method for obtaining high-resolution, three-dimensional structural information of molecules, including proteins. nih.govyoutube.com The process involves growing well-ordered crystals of the molecule of interest and analyzing the diffraction pattern produced when the crystal is exposed to an X-ray beam. nih.gov
Incorporating fluorinated amino acids like this compound into proteins has been shown to be compatible with protein crystallization and structure determination. springernature.com Fluorine is considered a "minimally perturbing" label because the trifluoromethyl group is sterically similar to the isopropyl group of valine, though electronically very different. This structural similarity often allows the fluorinated protein to adopt a native-like fold and crystallize under similar conditions as the wild-type protein. springernature.com For example, the crystal structure of a protein containing fluorinated amino acids has been successfully determined and compared to the wild-type structure, revealing minimal structural perturbation and providing insights into the specific interactions of the fluorinated side chains. anu.edu.au The high electron density of the fluorine atoms can also aid in the refinement of the crystal structure.
Computational Chemistry and Molecular Modeling
Computational methods provide a powerful complement to experimental techniques, offering atomic-level insights into the dynamics, energetics, and electronic properties of molecules. For this compound, molecular modeling is essential for understanding how fluorination impacts protein structure and stability.
Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. nih.gov By simulating the behavior of a protein in a virtual environment that mimics physiological conditions, MD can reveal information about conformational flexibility, protein stability, and interactions with other molecules like water. nih.govnih.gov
To accurately simulate proteins containing fluorinated amino acids, specialized force fields that include parameters for fluorinated groups have been developed, such as modifications to the AMBER force field. nih.gov These force fields account for the unique electronic properties of fluorine, including its high electronegativity and partial negative charge. MD simulations of proteins with fluorinated residues have provided key insights. For example, simulations have been used to investigate the interaction between the fluorinated side chains and surrounding water molecules, showing that the fluorine atoms can participate in hydrogen-bond-like interactions that can stabilize local water networks and influence ligand binding. acs.org Studies on peptides composed of residues like valine have also used MD to probe helical stability and unfolding, demonstrating the influence of side-chain structure on secondary structure propensity. researchgate.net
Quantum chemical calculations, such as those based on Density Functional Theory (DFT) or ab initio methods, are used to investigate the electronic structure and intrinsic properties of molecules from first principles. nih.govnih.gov These methods are crucial for understanding the fundamental effects of fluorination on the this compound residue itself.
These calculations can predict the most stable conformations (conformational preferences) of the isolated amino acid by calculating the relative energies of different rotamers around the Cα-Cβ and Cβ-Cγ bonds. Studies on similar small fluorinated molecules have shown that computational methods can accurately predict conformational energies and the orientation dependence of NMR coupling constants. rsc.org For L-valine, quantum chemical calculations have been used to compute and analyze its chiroptical (CD) spectra, assigning spectral features to specific molecular conformations. researchgate.net This type of analysis applied to this compound would provide a detailed understanding of its intrinsic conformational landscape and electronic properties, which ultimately govern its behavior when incorporated into a larger protein system.
Below is a table summarizing the computational methods and their applications.
| Computational Method | Key Applications for this compound | Typical Outputs | Reference |
| Molecular Dynamics (MD) Simulations | Studying protein dynamics, stability, and folding; analyzing interactions with solvent. | Trajectories of atomic motion, interaction energies, root-mean-square fluctuations (RMSF). | nih.govnih.govacs.org |
| Quantum Chemical Calculations (e.g., DFT) | Determining intrinsic conformational preferences, electronic properties, and theoretical NMR/CD spectra. | Optimized geometries, relative energies of conformers, electron density maps, calculated spectroscopic parameters. | rsc.orgresearchgate.net |
Theoretical prediction of interactions with biological targets
The introduction of trifluoromethyl groups into amino acids like L-valine significantly alters the molecule's electronic properties, which in turn influences its interactions with biological targets. Computational methods are essential for predicting and rationalizing these effects, providing insights that guide the design of fluorinated peptides and inhibitors. nih.govnih.gov Theoretical predictions focus on how the unique characteristics of the C-F bond impact binding affinity, conformational stability, and enzyme inhibition mechanisms.
One of the primary effects of trifluorination is the powerful modulation of molecular properties, though the impact on binding energies can be challenging to predict. nih.gov The high electronegativity of fluorine atoms creates a strong dipole moment in the trifluoromethyl (CF₃) group. This alters the local electronic environment, influencing non-covalent interactions such as hydrogen bonds and van der Waals forces. mdpi.com Computational studies have shown that while the organic fluorine in a CF₃ group is a poor hydrogen bond acceptor, its presence can significantly affect the hydrogen bonding capability of neighboring functional groups. nih.gov
Molecular dynamics and quantum mechanics/molecular mechanics (QM/MM) simulations are used to probe these interactions at an atomic level. nih.gov These studies predict that the CF₃ group can engage in favorable interactions within a protein's binding pocket. For instance, computational docking has shown that fluorinated groups can fit well into binding pockets, forming stable interactions with amino acid side chains, such as arginine, or with the protein backbone. fu-berlin.de
Furthermore, the interaction of fluorinated ligands with water molecules in the binding pocket is a critical area of theoretical investigation. fu-berlin.de It has been hypothesized that the partial negative charge on fluorine atoms can structure the surrounding water network, which can indirectly stabilize the ligand-protein complex. nih.govfu-berlin.de Simulations of fluorinated amino acids have demonstrated that hydrogen-bond-like interactions between the fluorine atoms and water molecules do occur and can influence hydration free energies. nih.gov
In the context of enzyme inhibition, theoretical models are used to understand how trifluorinated analogs act as inhibitors. For example, in the case of proteases, polyfluorinated ketones are known to be potent inhibitors because they form stable hydrated gem-diols, which mimic the tetrahedral transition state of peptide bond hydrolysis. researchgate.net Computational studies can model the formation of these adducts within the enzyme's active site, predicting their stability and the strength of inhibition. nih.gov For enzymes like tyrosine hydroxylase, computational models can explain how a fluorinated substrate binds in different conformations, leading to multiple reaction products. nih.gov
Table 1: Predicted Interaction Types of Trifluoromethylated Compounds with Biological Targets
| Interaction Type | Description | Predicted Effect on Binding/Activity | Computational Methods Used |
| Direct Fluorine Contacts | The CF₃ group sterically fits into hydrophobic pockets and can form specific interactions with protein residues. fu-berlin.de | Can enhance binding affinity and specificity by occupying space and forming stable contacts. mdpi.comfu-berlin.de | Molecular Docking, Molecular Dynamics (MD) |
| Hydrogen Bonding | Fluorine is a weak hydrogen bond acceptor, but the CF₃ group can modulate the H-bond donor/acceptor capacity of nearby atoms. nih.gov | Can either strengthen or weaken binding, depending on the specific geometry of the binding site. nih.gov | MD Simulations, QM/MM Calculations |
| Water-Mediated Interactions | The CF₃ group can structure the water network within a binding pocket, stabilizing the complex through water-mediated hydrogen bonds. nih.govfu-berlin.de | Contributes to the overall binding free energy by organizing the local solvent environment. nih.gov | MD Simulations, Free Energy Calculations |
| Enzyme Adduct Formation | In enzyme active sites, the electron-withdrawing CF₃ group can stabilize tetrahedral intermediates, mimicking transition states. researchgate.net | Leads to potent, often irreversible, enzyme inhibition. nih.gov | QM/MM Calculations, Molecular Docking |
Medicinal Chemistry and Chemical Biology Research Directions
Design and Synthesis of Advanced (3S)-4,4,4-Trifluoro-L-valine Derivatives
The strategic incorporation of fluorine into amino acid scaffolds is a well-established strategy in drug discovery to enhance metabolic stability, binding affinity, and other pharmacokinetic properties. mdpi.com this compound serves as a valuable building block for creating more complex and functionally diverse molecules.
Exploration of novel fluorinated scaffolds for biological investigation
The synthesis of novel fluorinated scaffolds is a cornerstone of advancing the utility of this compound. Researchers are actively developing new synthetic methods to create a wider array of fluorinated molecules for biological testing. nih.gov This includes the creation of cyclic β-amino acid derivatives and other complex structures that can serve as monomers for pharmacologically interesting compounds. nih.gov The development of these new scaffolds is crucial for expanding the chemical space available for drug discovery and for understanding the impact of fluorine on biological activity. nih.govucj.org.ua
Recent synthetic efforts have focused on creating diverse fluorinated compounds. For instance, methods have been developed for the stereoselective synthesis of various fluorinated amino acids, including derivatives of trifluoroisoleucine. beilstein-journals.org Additionally, unexpected transformations of related fluorinated building blocks have led to the formation of novel heterocyclic structures, such as 2,6-diphenyl-4-trifluoromethylpyridine, highlighting the potential for discovering new chemical entities through the exploration of fluorinated starting materials. researchgate.net
Strategies for enhancing local hydrophobicity and modulation of pKa
The trifluoromethyl group in this compound significantly increases the local hydrophobicity of the molecule compared to its non-fluorinated counterpart, valine. This property can be strategically employed to improve the pharmacokinetic properties of peptides and proteins, such as their membrane permeability and resistance to metabolism. mdpi.com The introduction of fluorinated amino acids can also influence the pKa of neighboring functional groups, which can be critical for optimizing interactions with biological targets. The electron-withdrawing nature of fluorine can alter the acidity or basicity of nearby atoms, thereby modulating binding affinities and catalytic activities. mdpi.com
Role in Mechanism-Based Enzyme Studies
This compound and its derivatives are valuable tools for studying enzyme mechanisms, particularly for enzymes that process amino acids.
Investigations into enzyme inhibition and substrate recognition
The unique steric and electronic properties of this compound make it an effective probe for investigating enzyme inhibition and substrate recognition. The trifluoromethyl group can act as a mimic of a methyl or isopropyl group, but with significantly different electronic properties. This allows researchers to dissect the relative contributions of sterics and electronics in enzyme-substrate interactions. For example, replacing valine with 4,4,4-trifluorovaline in the interior of a protein has been used to study the stability of β-sheets. nih.gov
Fluorinated amino acids have proven to be particularly useful as mechanism-based inhibitors for a range of enzymes. mdpi.com The fluorine atoms can act as leaving groups in enzyme-catalyzed reactions, leading to the formation of reactive intermediates that can covalently modify and inactivate the enzyme. mdpi.comnih.gov This strategy has been successfully applied to inhibit various enzymes, including those involved in amino acid metabolism. mdpi.com Furthermore, the valine side chain, being non-reactive, can play a role in the binding and recognition of hydrophobic ligands. russelllab.org
Probing metabolic pathways and enzymatic transformations
This compound can be used to probe metabolic pathways and understand the specifics of enzymatic transformations. By incorporating this fluorinated analog into biological systems, researchers can track its metabolic fate and identify the enzymes that act upon it. Valine itself is a branched-chain amino acid involved in numerous metabolic pathways, and its metabolism is crucial for various physiological processes. nih.gov
Recent studies have highlighted the importance of valine catabolism in cancer metabolism, where it can contribute to the replenishment of the mitochondrial succinate (B1194679) pool. nih.gov A metabolite of valine, 3-hydroxyisobutyrate, has been shown to promote lipid metabolism and cell proliferation. frontiersin.org By using fluorinated analogs like this compound, it may be possible to modulate these pathways for therapeutic benefit. The introduction of fluorine can alter the enzymatic processing of the amino acid, potentially leading to the inhibition of specific metabolic routes. nih.gov
Future Prospects in Synthetic and Biological Research
The field of fluorinated amino acids, including this compound, holds significant promise for future research in both synthesis and biology.
Continued development of synthetic methodologies will enable the creation of an even wider array of fluorinated compounds with tailored properties. nih.govucj.org.ua This includes the synthesis of novel amino acid derivatives and their incorporation into peptides and proteins to enhance their therapeutic potential. mdpi.com The selective introduction of fluorine is a mature strategy in drug design that allows for the fine-tuning of bioactivity and pharmacokinetics. researchgate.net
From a biological perspective, the use of fluorinated amino acids as probes for studying protein structure, function, and dynamics will continue to be a major area of research. nih.gov The unique properties of fluorine make it an ideal label for techniques such as 19F-NMR spectroscopy. Furthermore, the potential to create "fluoro-proteins" with enhanced stability and novel functions opens up new avenues in protein engineering and synthetic biology. nih.gov The ability of this compound to be incorporated into proteins in place of natural amino acids provides a powerful tool for modifying protein properties in a controlled manner. mdpi.com
Development of high-throughput methods for fluorinated biomolecule generation
The synthesis of fluorinated amino acids has seen significant growth, driven by the desire to create novel biomolecules with enhanced properties. nih.gov A primary challenge in exploring the full potential of fluorinated amino acids like this compound is the ability to produce a diverse range of derivatives and incorporate them into larger structures in an efficient manner. High-throughput methods are crucial for accelerating this discovery process.
Strategies for the synthesis of fluorinated amino acids generally fall into two categories: the use of fluorinated building blocks and the direct fluorination of existing amino acid structures. bohrium.comrsc.org The former involves preparing a small, fluorinated molecule that can then be elaborated into the desired amino acid. The latter approach focuses on selectively adding fluorine to a more complex molecule in the later stages of a synthesis. rsc.org Both strategies are being adapted for higher throughput.
Recent advancements include the development of photoredox-catalyzed methods for the carbofluorination of dehydroalanine (B155165) derivatives. nih.gov This metal-free approach allows for the introduction of a fluorine atom and various alkyl groups, creating a range of unnatural fluorinated amino acids. nih.gov Such methods are amenable to parallel synthesis formats, enabling the rapid generation of a library of compounds for screening.
Another key area is the late-stage fluorination of peptides. This allows for the modification of peptides that have already been synthesized, providing a direct route to fluorinated analogues without having to re-synthesize the entire molecule from a fluorinated amino acid building block. rsc.org The development of selective fluorination reagents and transition-metal-catalyzed reactions is central to this effort. bohrium.comrsc.org
These evolving synthetic methodologies are critical for generating the necessary quantities and diversity of fluorinated biomolecules to fuel medicinal chemistry and chemical biology research.
Integration of computational and experimental methods for rational design
The rational design of peptides and proteins incorporating non-canonical amino acids like this compound is greatly enhanced by the integration of computational and experimental techniques. duke.edu Computational protein design has become a practical tool for engineering proteins with new or enhanced functions. nih.gov These methods are particularly valuable for predicting how the introduction of a fluorinated residue will impact the structure, stability, and binding affinity of a biomolecule.
Computational approaches, such as those available in the Rosetta software suite, allow researchers to model the effects of substituting a natural amino acid with a fluorinated one. nih.gov These simulations can predict changes in protein folding, stability, and interactions with other molecules. duke.edunih.gov For example, molecular modeling can be used to guide the design of ligands by predicting low-energy conformations. nih.gov This was successfully applied in the development of a potent sulfonamide inhibitor. nih.gov
The process is often iterative, with computational predictions guiding experimental work, and the results of those experiments feeding back to refine the computational models. rosettacommons.org This synergy was demonstrated in the fragment-based design of a potent and selective inhibitor of Interleukin-1 Receptor Associated Kinase 4 (IRAK4), where co-crystal structures informed the optimization of the lead compound. nih.gov
A significant challenge in computational design is accurately modeling the complex interactions, particularly electrostatic forces, that govern molecular recognition and stability. duke.edu However, as computational methods become more sophisticated and are validated with experimental data, their predictive power continues to grow. rosettacommons.org The combination of computational design with high-throughput experimental testing, such as cell-free protein synthesis, allows for the rapid evaluation of many designs and accelerates the discovery of novel biomolecules with desired properties. tierrabiosciences.com
The table below illustrates examples of how computational and experimental methods have been integrated in the design of bioactive molecules.
| Application | Computational Method | Experimental Validation | Key Outcome |
| IRAK4 Inhibitor Design nih.gov | Fragment-based design, Co-crystal structure analysis | Cellular assays, Pharmacokinetic studies | Discovery of a potent and selective clinical candidate |
| TRPA1 Antagonist Development nih.gov | Molecular modeling of low-energy conformations | In vivo target engagement studies in a rat model | Development of a potent antagonist and its soluble prodrug |
| Design of Cell-Permeable Peptides nih.gov | Conformational analysis of cyclic peptides | NMR spectroscopy, Circular dichroism | Creation of a potent, cell-permeable peptidyl inhibitor |
This table provides examples of the integration of computational and experimental methods in drug discovery and is not specific to this compound.
Emerging applications in novel biomaterials and chemical probes
The unique properties of fluorinated amino acids are leading to their exploration in new areas beyond traditional peptide-based therapeutics. The incorporation of residues like this compound can impart useful characteristics to biomaterials and create effective chemical probes for studying biological systems.
In the realm of biomaterials, the introduction of fluorine can alter the physical properties of peptides and proteins, such as their hydrophobicity and thermal stability. researchgate.net This can be leveraged to create self-assembling materials with novel structures and functions. While specific examples utilizing this compound in biomaterials are still emerging, the broader field of fluorinated biomaterials is an active area of research.
As chemical probes, the fluorine atom serves as a valuable spectroscopic marker. rsc.org ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for studying the structure, dynamics, and interactions of biomolecules because there is no background ¹⁹F signal in most biological systems. nih.gov Incorporating a trifluoromethyl group, as found in this compound, provides a strong and sensitive NMR handle.
For instance, trifluoroacetic acid has been used as a molecular probe to study the dense phase in liquid-liquid phase-separating peptide systems using ¹⁹F NMR. nih.gov This highlights the potential of using trifluoromethyl groups to probe specific molecular interactions and environments. nih.gov Similarly, the fluorine atom can be used in other applications like Positron Emission Tomography (PET) imaging when a radioactive fluorine isotope (¹⁸F) is used. nih.gov These applications underscore the growing interest in using fluorinated amino acids as tools to investigate and manipulate biological processes. rsc.orgresearchgate.net
Q & A
Q. How can this compound be utilized to probe fluorination effects on protein folding kinetics?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
